molecular formula C10H12N4O3S B13083910 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide

Cat. No.: B13083910
M. Wt: 268.29 g/mol
InChI Key: IPUZEWUPPFWVDO-SNAWJCMRSA-N
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Description

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrostyryl group, a methylthio group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(methylthio)-2-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or nitrate group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of new functional groups in place of the methylthio group.

Scientific Research Applications

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide: Unique due to its specific functional groups and structural configuration.

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.

    2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities

Biological Activity

2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₄O₂S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent. The following sections summarize key findings regarding its biological properties.

Anticancer Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Studies have shown that similar compounds can disrupt cellular signaling pathways critical for tumor growth and survival .
  • Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity .
Cell LineIC50 (µM)Reference
MCF-712.5
HCT11615.0
HeLa10.0

Structure-Activity Relationship (SAR)

The biological activity of hydrazine derivatives is often influenced by their structural features. In the case of this compound:

  • Substituents : The presence of the methylthio group and nitro substituent on the styryl moiety enhances the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets .
  • Hydrazone Formation : The hydrazone linkage is crucial for the compound's bioactivity, as it can participate in various chemical reactions that lead to the formation of reactive species capable of interacting with cellular macromolecules.

Case Studies

Several studies have been conducted to evaluate the biological activity of related hydrazine derivatives:

  • Anticancer Efficacy : A study on benzothiazole derivatives revealed that modifications similar to those in this compound significantly enhanced anticancer properties against multiple cell lines .
  • Antioxidant Activity : Other derivatives showed promising antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .
  • Enzyme Inhibition : Research has also indicated that similar compounds can act as inhibitors of key enzymes involved in cancer metabolism, further supporting their role as potential anticancer agents .

Properties

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

[[(E)-2-(5-methylsulfanyl-2-nitrophenyl)ethenyl]amino]urea

InChI

InChI=1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+

InChI Key

IPUZEWUPPFWVDO-SNAWJCMRSA-N

Isomeric SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])/C=C/NNC(=O)N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])C=CNNC(=O)N

Origin of Product

United States

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